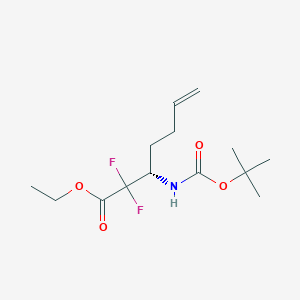
(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (boc) protected amino group, a difluoromethyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl anhydride (boc anhydride) in the presence of a base such as triethylamine.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using a difluoromethylating reagent, such as diethylaminosulfur trifluoride (DAST).
Esterification: The carboxylic acid is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Formation of the hept-6-enoate backbone: The hept-6-enoate backbone is constructed through a series of carbon-carbon bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the design of enzyme inhibitors and other bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate involves its interaction with specific molecular targets and pathways. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Ethyl 3-(boc-amino)-2,2-difluoroheptanoate: Similar structure but lacks the double bond in the hept-6-enoate backbone.
(S)-Ethyl 3-(boc-amino)-2,2-difluorohexanoate: Similar structure but has a shorter carbon chain.
(S)-Ethyl 3-(boc-amino)-2,2-difluoropentanoate: Similar structure but has an even shorter carbon chain.
Uniqueness
(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate is unique due to the presence of both the difluoromethyl group and the hept-6-enoate backbone, which confer distinct chemical and biological properties. The combination of these features makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H23F2NO4 |
|---|---|
Molekulargewicht |
307.33 g/mol |
IUPAC-Name |
ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate |
InChI |
InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19)/t10-/m0/s1 |
InChI-Schlüssel |
JLDVDFXBEXOTRI-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)C([C@H](CCC=C)NC(=O)OC(C)(C)C)(F)F |
Kanonische SMILES |
CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)


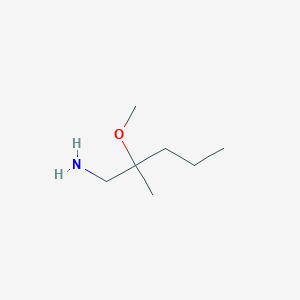
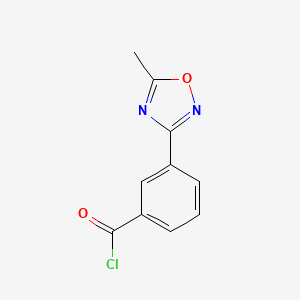
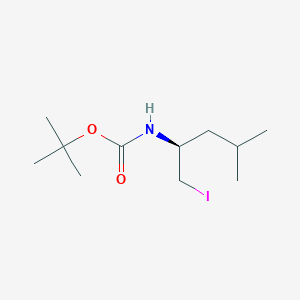
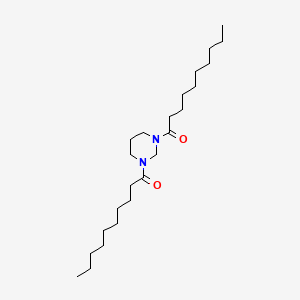
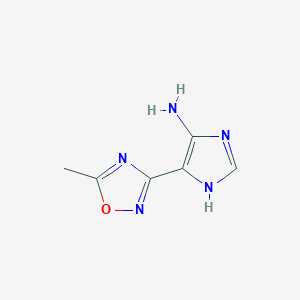
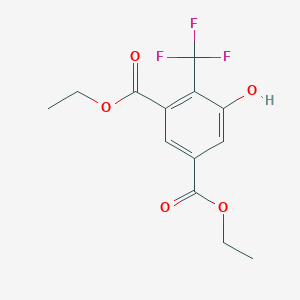
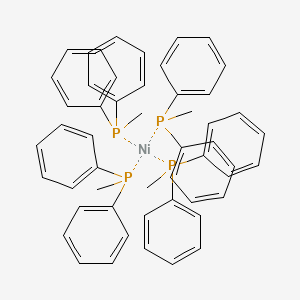
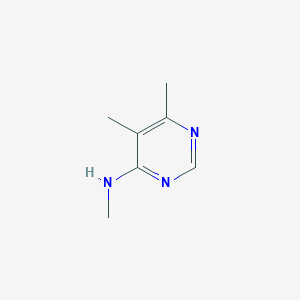
![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

